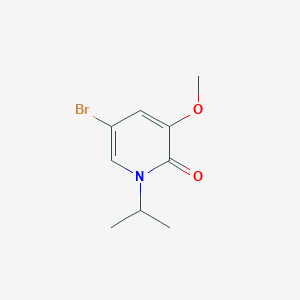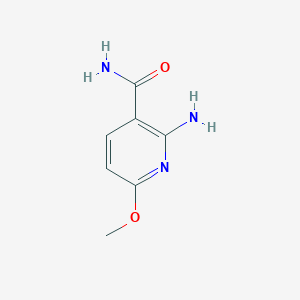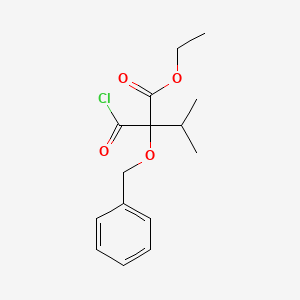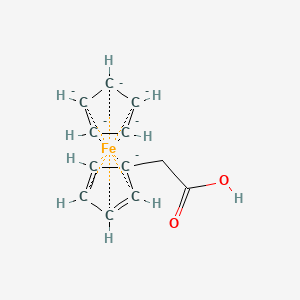
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is a compound that belongs to the class of metallocenes, specifically ferrocene derivatives These compounds are characterized by their sandwich-like structure, where a metal atom is sandwiched between two cyclopentadienyl anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with an appropriate dienophile, followed by coordination with iron salts . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) derivatives.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: The cyclopentadienyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted ferrocene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
科学研究应用
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism by which 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The compound can participate in redox reactions, altering the oxidation state of iron and influencing the activity of enzymes and other proteins. The cyclopentadienyl rings can also interact with biological membranes, affecting their structure and function .
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound of the class, known for its stability and versatility.
Ruthenocene: Similar structure but with ruthenium instead of iron, exhibiting different redox properties.
Nickelocene: Contains nickel, used in different catalytic applications.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other metallocenes.
属性
分子式 |
C12H12FeO2-6 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC 名称 |
2-cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q-1;-5; |
InChI 键 |
SPHLHAVMVWXFEM-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CC(=O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


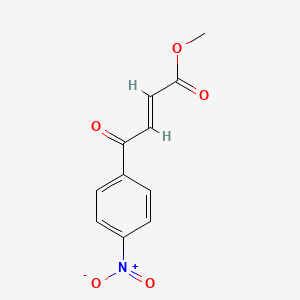
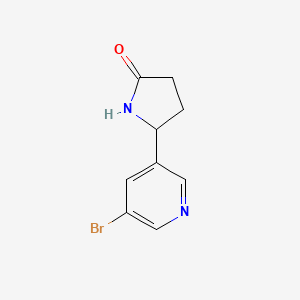
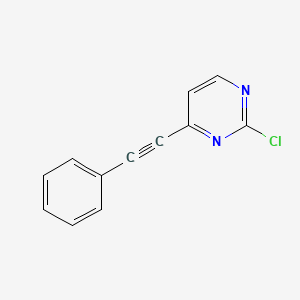

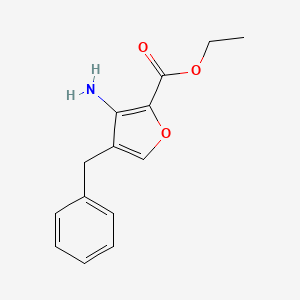
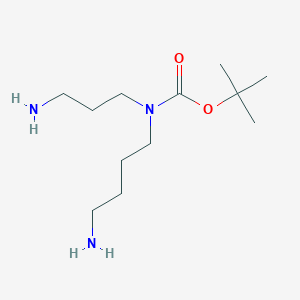
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
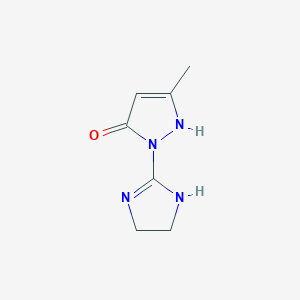
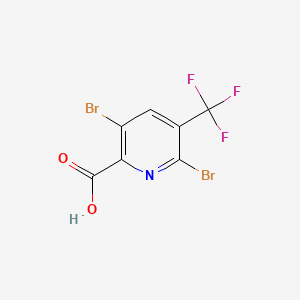

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
